N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
Description
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a methoxy-substituted phenyl group and an ethyl linker with an additional methoxy moiety. The compound’s core structure—thiophene-2-carboxamide—is a common scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-6-3-5-11(9-12)13(19-2)10-16-15(17)14-7-4-8-20-14/h3-9,13H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVLBWLTQPHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and solvent. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable catalysts, reagents, and reaction conditions to ensure high yield and purity. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory or antimicrobial properties, can be explored.
Medicine: It may serve as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits anti-inflammatory properties, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Stability Insights
Inferences for the Target Compound :
- The absence of a nitro group (unlike ) may reduce genotoxicity risks.
- The ethyl-methoxy linker in the target compound could improve water solubility compared to halogenated analogs (e.g., ).
- Methoxy groups at the 3-position (as in the target) are associated with selective enzyme inhibition in related compounds (e.g., tankyrase in ).
Computational and Spectroscopic Data
- NMR Trends :
- Molecular Modeling :
- Methoxyphenyl groups in form π-π stacking interactions with aromatic enzyme residues, a feature likely conserved in the target compound.
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, including its anti-inflammatory and antimicrobial properties, synthesis methods, and research findings.
Chemical Structure and Properties
This compound consists of a thiophene ring attached to a carboxamide group, with a methoxy-substituted phenyl group and an ethyl linker. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol. The presence of methoxy groups enhances the compound's lipophilicity, which may influence its pharmacokinetic properties, making it a candidate for therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. This is attributed to its ability to inhibit enzymes involved in inflammatory pathways. Studies have shown that compounds with similar structures can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest that the compound possesses potent bactericidal activity, making it a potential candidate for developing new antimicrobial agents.
The mechanism of action involves the interaction of this compound with specific biological targets. It is hypothesized that the compound binds to certain enzymes or receptors, thereby modulating their activity and leading to its observed biological effects. Molecular docking studies have been employed to elucidate these interactions further, revealing insights into how structural modifications can enhance bioactivity .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : The thiophene ring can be synthesized from appropriate dicarbonyl compounds through reactions with elemental sulfur.
- Introduction of the Carboxamide Group : This is achieved by reacting the thiophene derivative with an amine under conditions conducive to amide bond formation.
- Substitution with Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxyphenyl group using a methoxyphenyl halide and a suitable base.
Research Findings
Several studies have highlighted the biological potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers. |
| Study 2 | Showed potent antimicrobial activity against Staphylococcus aureus, with MIC values as low as 0.25 μg/mL. |
| Study 3 | Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting a mechanism for its anti-inflammatory action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
